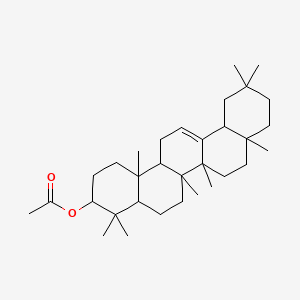

β-榄香烯基乙酸酯

描述

Beta-Amyrenyl acetate, also known as beta-Amyrin acetate, is a triterpenoid . It is a natural product found in Erythrophleum fordii, Euphorbia polycaulis, and other organisms .

Synthesis Analysis

The synthesis of beta-Amyrenyl acetate has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of beta-Amyrenyl acetate in an exceptionally short scalable manner via selective iodation and reduction . Another study showed that beta-Amyrenyl acetate biosynthesis in Saccharomyces cerevisiae is derived from the mevalonate pathway with cytosolic acetyl-CoA as a precursor .Molecular Structure Analysis

The molecular formula of beta-Amyrenyl acetate is C32H52O2 . Its average mass is 468.754 Da and its monoisotopic mass is 468.396729 Da .科学研究应用

Field

Application

β-Amyrin is synthesized from easily accessible starting materials, oleanolic, and ursolic acid . It represents a class of the most abundant secondary metabolites in plants sharing plant protective properties .

Method

The synthesis of β-amyrin was accomplished starting from oleanolic acid. The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction . After purification of compound 4, a reduction with zinc powder gave β-amyrin .

Results

Over three steps, they were able to convert oleanolic acid to β-amyrin in an 81% overall yield. This represents a good improvement to the previously reported 42% .

Molecular Docking

Field

Application

Molecular docking between metabolite and proteins showed strong interactions from Beta Amyrenyl Acetate .

Method

The method used to determine this was likely a computational technique called molecular docking .

Results

Beta Amyrenyl Acetate showed high binding affinity of -14.1 kcal/mole to 6VXX, and -11.6 kcal/mole to 6LU7 .

β-Amylase Immobilization

Field

Application

β-Amylase finds application in industry as the end product maltose is indispensable as a sweetener in food and pharmaceuticals because of its mild sweetness and lack of color formation . β-Amylases also delay starch retrogradation, thus maintaining the quality of bread and preventing it from staling .

Method

The enzyme β-Amylase is immobilized on various matrices with potential for biotechnological applications .

Results

The enzyme finds application in industry as the end product maltose is indispensable as a sweetener in food and pharmaceuticals because of its mild sweetness and lack of color formation . β-Amylases also delay starch retrogradation, thus maintaining the quality of bread and preventing it from staling .

α-Amyrin Synthesis

Field

Application

α-Amyrin is synthesized from easily accessible starting materials, oleanolic, and ursolic acid . It represents a class of the most abundant secondary metabolites in plants sharing plant protective properties .

Method

For α-amyrin, a different synthetic approach had to be chosen providing access to α-amyrin in medium-to-large scale .

Results

The synthesis of α-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid .

Antimicrobial and Antifungal Agent

Field

Application

Pentacyclic triterpenoids of the amyrin family, which include β-Amyrin, have high value as antimicrobial and antifungal agents in plants .

Method

These compounds are naturally occurring in plants and exert their effects without any specific application method .

Results

These compounds have proven anti-inflammatory, anti-nociceptive, and gastro-protective activities, and inhibit HIV transcriptase-1 .

Inhibitor of Egg Hatching and Antifeedant

Field

Application

Beta Amyrenyl Acetate showed strong interactions with proteins from Main Protease (6LU7) and Spike Glycoprotein (6VXX), which could potentially be used as an inhibitor of egg hatching and antifeedant against pests .

Method

This application would likely involve the application of Beta Amyrenyl Acetate to areas affected by the pests .

Results

Beta Amyrenyl Acetate showed high binding affinity of -14.1 kcal/mole to 6VXX, and -11.6 kcal/mole to 6LU7 .

属性

IUPAC Name |

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRPOGLIBDXFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936562 | |

| Record name | Olean-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate | |

CAS RN |

1616-93-9 | |

| Record name | .beta.-Amyrin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olean-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

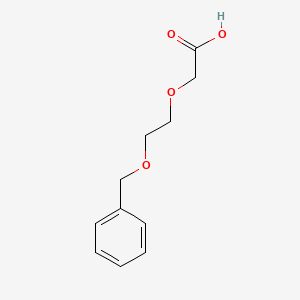

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

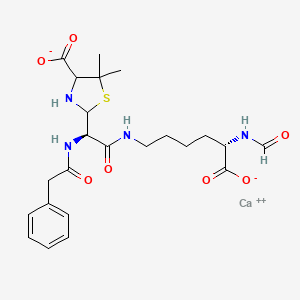

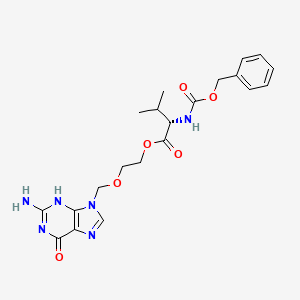

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

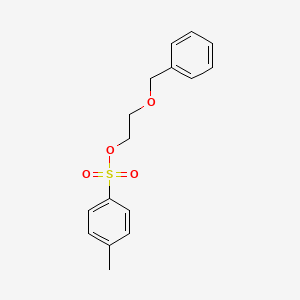

![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)